molecular formula C23H25N5O5S B2994353 2-(2-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1021094-11-0

2-(2-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B2994353
CAS RN: 1021094-11-0
M. Wt: 483.54
InChI Key: MMRGBQAUWCOZJK-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O5S and its molecular weight is 483.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(2-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is part of a broader class of chemical compounds that have been synthesized for various scientific research applications, including the study of their potential as long-acting drugs. For instance, new sulfones analogous to bis-(4-aminophenyl)sulfone but containing heterocycles such as pyrimidine, pyrazine, or pyridazine nuclei have been synthesized. These compounds, substituted with amine, methoxy, methyl groups, or halogens, showed promising antitubercular activity in vitro, highlighting their potential in medicinal chemistry research (Desideri et al., 1980).

Biological Activity and Applications

The structural motifs found in compounds like 2-(2-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide are recognized by aminergic G protein-coupled receptors. A series of high-affinity dopamine receptor partial agonists have been developed by incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into the arylpiperazine core. These compounds, favoring G protein activation over β-arrestin recruitment at dopamine D2 receptors, demonstrate the potential for designing G protein-biased partial agonists as novel therapeutics. This suggests the compound's relevance in the development of new treatments for neurological disorders (Möller et al., 2017).

Chemical Synthesis and Derivatives

The chemical synthesis of related compounds provides insight into the versatility and potential applications of 2-(2-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide in scientific research. For example, the preparation of octahydro-7-phenylpyrazino[2,1-b][3]benzazepines from related piperazine compounds through reactions with styrene oxide followed by sulfuric acid cyclization illustrates the compound's potential for generating a variety of biologically active derivatives (Ohnmacht & Marie, 1991).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5S/c1-32-20-4-2-3-5-21(20)33-17-23(29)26-18-6-8-19(9-7-18)34(30,31)28-14-12-27(13-15-28)22-16-24-10-11-25-22/h2-11,16H,12-15,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRGBQAUWCOZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

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